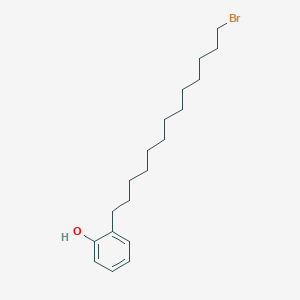
2-(13-Bromotridecyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(13-Bromotridecyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This particular compound features a long alkyl chain with a bromine atom at the 13th position, making it a brominated phenol. Brominated phenols are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(13-Bromotridecyl)phenol typically involves the bromination of tridecylphenol. The process can be carried out using bromine (Br2) or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is purified through techniques such as distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives. Common nucleophiles include hydroxide ions (OH-) and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst, mild temperatures.
Substitution: Hydroxide ions (OH-), amines, organic solvents, moderate temperatures.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenols and derivatives.
Scientific Research Applications
2-(13-Bromotridecyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various brominated compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties. Brominated phenols are known to exhibit biological activity against a range of microorganisms.
Medicine: Explored for its potential use in drug development. Brominated phenols may serve as lead compounds for the design of new pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals. Its brominated structure enhances the flame-retardant properties of materials.
Mechanism of Action
The mechanism of action of 2-(13-Bromotridecyl)phenol involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the phenolic hydroxyl group play crucial roles in its activity. The compound can form hydrogen bonds and halogen bonds with target molecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
2-(13-Chlorotridecyl)phenol: Similar structure with a chlorine atom instead of bromine. Exhibits different reactivity and biological activity.
2-(13-Iodotridecyl)phenol: Contains an iodine atom, which affects its chemical properties and applications.
2-(13-Fluorotridecyl)phenol:
Uniqueness: 2-(13-Bromotridecyl)phenol is unique due to the presence of the bromine atom, which imparts specific chemical and biological properties. Bromine is larger and more polarizable than chlorine, fluorine, and iodine, leading to different reactivity patterns and interactions with biological targets. This uniqueness makes it valuable for specific applications where brominated compounds are preferred.
Properties
CAS No. |
62587-20-6 |
|---|---|
Molecular Formula |
C19H31BrO |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(13-bromotridecyl)phenol |
InChI |
InChI=1S/C19H31BrO/c20-17-13-9-7-5-3-1-2-4-6-8-10-14-18-15-11-12-16-19(18)21/h11-12,15-16,21H,1-10,13-14,17H2 |
InChI Key |
PGRKLZXTFMHQHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCCCCCCCCCCBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















